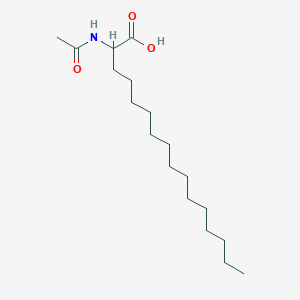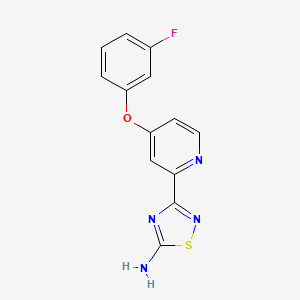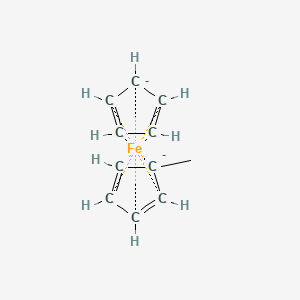
Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene is an organometallic compound that features a sandwich structure, where the iron atom is sandwiched between two cyclopentadienyl rings. This compound is a derivative of ferrocene, which is a well-known organometallic compound. The presence of the 5-methyl group on one of the cyclopentadienyl rings introduces unique chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene typically involves the following steps:
Preparation of Cyclopenta-1,3-diene: Cyclopenta-1,3-diene can be obtained by cracking dicyclopentadiene at high temperatures (around 180°C) and collecting the monomer by distillation.
Preparation of 5-Methylcyclopenta-1,3-diene: This compound can be synthesized through various methods, including alkylation of cyclopentadiene or by using specific synthetic approaches such as the Pauson-Khand reaction.
Formation of the Iron Complex: The iron complex is formed by reacting iron(II) chloride with cyclopenta-1,3-diene and 5-methylcyclopenta-1,3-diene in the presence of a reducing agent such as sodium metal or sodium hydride.
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene and its derivatives often involves the steam cracking of naphtha or coal tar distillation. The monomers are then purified and used in subsequent reactions to form the desired organometallic complexes .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the ligands is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction may produce cyclopentane derivatives.
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene involves the interaction of the iron center with various molecular targets. The iron atom can undergo redox reactions, facilitating electron transfer processes. The cyclopentadienyl rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylferrocene: Similar to this compound but with a methyl group on one of the cyclopentadienyl rings.
Dicyclopentadiene: A dimer of cyclopentadiene, used as a precursor in the synthesis of cyclopentadienyl derivatives.
Uniqueness
This compound is unique due to the presence of the 5-methyl group, which alters its electronic and steric properties compared to ferrocene and other similar compounds.
Propriétés
Formule moléculaire |
C11H12Fe-2 |
|---|---|
Poids moléculaire |
200.06 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C6H7.C5H5.Fe/c1-6-4-2-3-5-6;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q2*-1; |
Clé InChI |
FBUINTDNZBPHOO-UHFFFAOYSA-N |
SMILES canonique |
C[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


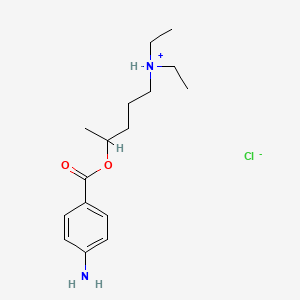

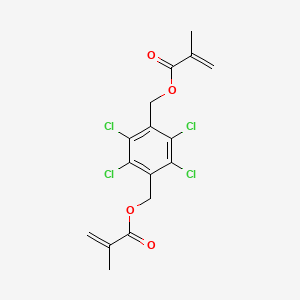
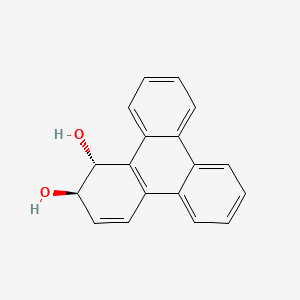

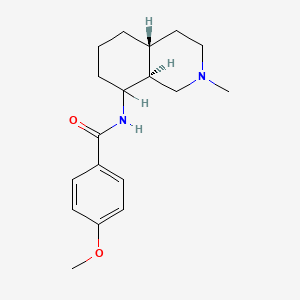
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)

![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)
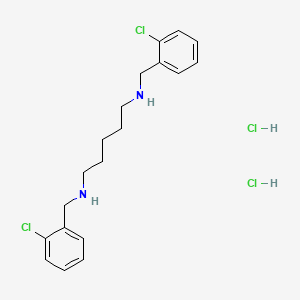
![2-amino-2-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B13750534.png)
